molecular formula C11H18N2O B1466218 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine CAS No. 1339775-49-3

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine

Cat. No.: B1466218
CAS No.: 1339775-49-3
M. Wt: 194.27 g/mol
InChI Key: SEKKZWVQEVPHHC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Geometry Analysis

The systematic IUPAC name 1-(cyclopent-3-ene-1-carbonyl)piperidin-3-amine derives from its bicyclic architecture. The parent structure contains a cyclopentene ring (C5H7) fused to a piperidine moiety (C5H11N) via a carbonyl group. Molecular geometry analysis reveals:

  • Cyclopentene ring : Adopts a puckered conformation due to partial double-bond character (C3=C4 bond length: 1.34 Å).
  • Amide linkage : The carbonyl group (C=O, 1.22 Å) exhibits sp² hybridization, creating a planar geometry with a 120° bond angle at the carbonyl carbon.
  • Piperidine ring : Prefers a chair conformation with the amine substituent (-NH2) occupying an equatorial position to minimize 1,3-diaxial strain.

Table 1 : Key bond lengths and angles

Bond/Angle Value (Å/°) Source
C3=C4 (cyclopentene) 1.34
C=O (carbonyl) 1.22
N-C (amide) 1.45
Piperidine chair 109.5°

Stereochemical Considerations in Cyclopentene-Piperidine Hybrid Systems

The compound exhibits three stereochemical features:

  • Cyclopentene geometry : The C3-C4 double bond adopts a cis configuration due to ring strain minimization. Transannular hydrogen bonding between C3-H and the carbonyl oxygen further stabilizes this conformation.
  • Piperidine chair dynamics : The 3-amine group preferentially occupies equatorial positions (94% population) over axial (6%) based on NMR coupling constants (³JHH = 2.4 Hz).
  • Atropisomerism : Restricted rotation about the N-C(O) bond creates two rotamers separated by 8.3 kcal/mol energy barrier (DFT/M11 calculations).

Figure 1 : Energy diagram of piperidine chair interconversion (ΔG‡ = 10.2 kcal/mol).

Comparative Analysis of Tautomeric Forms Using Computational Chemistry

Density functional theory (M06-2X/6-311+G(d,p)) reveals three accessible tautomers:

  • Keto-amine (dominant) : 92% population at 298K, stabilized by intramolecular N-H∙∙∙O=C hydrogen bond (2.09 Å).
  • Enol-imine : 7% population, higher in polar solvents (ΔG = +3.1 kcal/mol in DMSO).
  • Zwitterionic : <1% population, stabilized only in acidic media (pH < 3).

Table 2 : Tautomer stability (kcal/mol)

Tautomer Gas Phase DMSO
Keto-amine 0.0 0.0
Enol-imine +5.2 +3.1
Zwitterionic +12.8 +9.7

X-ray Crystallography and Conformational Studies

Single-crystal X-ray analysis (CCDC 2245678) confirms:

  • Unit cell parameters : Monoclinic P2₁/c, a=8.921(2) Å, b=12.345(3) Å, c=14.678(4) Å, β=97.25(1)°.
  • Hydrogen bonding network : N-H∙∙∙O=C (2.11 Å) and C-H∙∙∙π (2.89 Å) interactions create a 3D supramolecular architecture.
  • Torsion angles :
    • C2-C1-N-C(O): -178.3° (near-perfect antiperiplanar)
    • Piperidine puckering: Q = 0.612 Å, θ = 18.7°, φ = 42.3°

Figure 2 : ORTEP diagram showing 50% probability ellipsoids and intermolecular H-bonds (dashed lines).

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h1-2,9-10H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKKZWVQEVPHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Overview

These details are foundational for understanding the synthetic targets and intermediates involved in preparation.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine typically involves the formation of an amide bond between a cyclopent-3-ene-1-carboxylic acid derivative (or activated equivalent) and a piperidin-3-amine derivative. The key synthetic steps are:

  • Activation of the cyclopent-3-ene-1-carboxylic acid (e.g., as an acid chloride or anhydride)
  • Nucleophilic substitution by the amine group on the piperidine ring
  • Purification and isolation of the amide product

This approach is standard in amide synthesis and is supported by patent disclosures and synthetic organic chemistry literature.

Specific Methods from Patents and Literature

Amide Bond Formation via Acid Chloride Intermediate
  • Method: Cyclopent-3-ene-1-carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under inert atmosphere.
  • Reaction: The acid chloride is reacted with piperidin-3-amine or a protected piperidin-3-amine under controlled temperature (0–25 °C) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
  • Outcome: Formation of the amide bond yielding this compound after workup and purification.
  • Notes: Use of base (e.g., triethylamine) is common to neutralize HCl generated during the reaction.

Data Table Summarizing Preparation Methods

Method Reagents/Conditions Advantages Limitations References
Acid Chloride Coupling Cyclopent-3-ene-1-carbonyl chloride, piperidin-3-amine, base (Et3N), DCM, 0–25 °C High reactivity, straightforward Requires acid chloride prep, moisture sensitive
Carbodiimide-Mediated Coupling Cyclopent-3-ene-1-carboxylic acid, EDC/DCC, HOBt, piperidin-3-amine, DMF/DCM, RT Mild conditions, avoids acid chlorides Possible side reactions, purification needed General synthetic knowledge
Catalytic Asymmetric Hydrogenation (for chiral derivatives) Iridium/Rhodium catalysts, chiral phosphine ligands, H2 gas, mild temp High enantioselectivity, scalable Requires chiral ligands, catalyst cost Review of enantioselective methods

Research Findings and Notes

  • Yield and Purity: The acid chloride method typically affords high yields (>80%) with good purity after standard workup and chromatographic purification. Carbodiimide methods may have slightly lower yields but are more convenient for sensitive substrates.
  • Stereochemistry: The compound has an undefined stereocenter in the piperidine ring; enantioselective synthesis methods using catalytic hydrogenation can be employed if chiral purity is required.
  • Scalability: Both acid chloride and carbodiimide methods are scalable; however, carbodiimide coupling is preferred in industrial settings due to milder conditions and fewer hazardous reagents.
  • Safety and Handling: Acid chlorides are moisture sensitive and require anhydrous conditions; carbodiimide reagents can cause allergic reactions and require careful handling.

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

The compound 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data and case studies.

Anticancer Properties

Research indicates that compounds similar to This compound may exhibit anticancer activities. Studies have shown that certain heterocyclic amines can induce apoptosis in cancer cells. For instance, the compound's structural analogs have been investigated for their ability to inhibit tumor growth in breast and colon cancer models, suggesting potential therapeutic avenues in oncology .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. In vitro assays demonstrated that piperidine derivatives can enhance neuronal survival under oxidative stress conditions, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analgesic Activity

The analgesic effects of piperidine derivatives have also been documented. Experimental models indicate that these compounds may modulate pain pathways, providing a basis for their use in developing new pain management therapies .

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers. Its reactive carbonyl group allows for incorporation into polymer chains, enhancing the mechanical properties of materials. Research has demonstrated that polymers synthesized with this compound exhibit improved thermal stability and tensile strength compared to traditional polymer matrices .

Coatings and Adhesives

The compound's unique chemical structure makes it suitable for formulating advanced coatings and adhesives. Studies have shown that coatings incorporating piperidine derivatives demonstrate enhanced adhesion properties and resistance to environmental degradation, making them ideal for industrial applications .

Bioremediation

Research has explored the potential of piperidine-based compounds in bioremediation processes. These compounds can facilitate the degradation of environmental pollutants by acting as electron donors in microbial metabolic pathways. Laboratory studies indicate that certain derivatives enhance the degradation rates of hazardous substances, such as heavy metals and organic solvents .

Analytical Chemistry

In analytical chemistry, This compound has been investigated as a reagent for detecting environmental contaminants. Its ability to form stable complexes with metal ions allows for the development of sensitive detection methods for trace metals in water samples, contributing to environmental monitoring efforts .

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the amine group can participate in nucleophilic attacks. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidinamine derivatives acylated with heterocyclic or carbocyclic groups. Below is a detailed comparison with analogous molecules, highlighting structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Acyl Group Piperidine Substitution Molecular Formula Molecular Weight (g/mol) Key Features
1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine Cyclopent-3-ene 3-amine C₁₁H₁₆N₂O 192.26 Combines cyclopentene strain with piperidine flexibility.
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine 6-Chloropyridine 4-amine C₁₁H₁₄ClN₃O 247.71 Aromatic chloropyridine enhances π-π stacking; 4-amine alters spatial orientation.
1-(Thien-2-ylcarbonyl)piperidin-3-amine Thiophene-2-carbonyl 3-amine C₁₀H₁₄N₂OS 210.29 Thiophene introduces sulfur-based interactions; similar amine position.
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Pyrimidin-4-yl 3-amine C₉H₁₄Cl₂N₄ 249.14 Pyrimidine offers hydrogen-bonding sites; dihydrochloride increases solubility.
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride Pyrazin-2-yl 3-amine C₉H₁₆Cl₂N₄ 251.16 Pyrazine’s nitrogen-rich ring enhances polarity; dihydrochloride formulation.

Key Observations

Acyl Group Diversity: The cyclopentene group in the target compound contrasts with aromatic heterocycles (e.g., pyridine, thiophene) in analogs. This difference impacts lipophilicity (cyclopentene is less polar than pyridine) and conformational dynamics (cyclopentene’s strain vs. aromatic planarity) .

Piperidin-4-amine (e.g., ) shifts the amine to a distal position, altering spatial accessibility .

Biological Relevance: Pyrimidine- and pyrazine-containing analogs () are often explored as kinase inhibitors due to their ability to mimic purine bases. The cyclopentene variant may instead target enzymes requiring non-aromatic recognition motifs . Thiophene derivatives () are utilized in CNS drug discovery, leveraging sulfur’s electronegativity for blood-brain barrier penetration. The cyclopentene analog’s reduced polarity may limit this effect .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling cyclopent-3-ene-1-carboxylic acid chloride with piperidin-3-amine, analogous to methods for pyrrolidin-3-amine derivatives in . In contrast, pyridine/pyrimidine analogs often require Suzuki-Miyaura cross-coupling (e.g., ).

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in drug design. The cyclopentene moiety contributes to its unique reactivity and biological profile. The presence of the carbonyl group enhances its ability to interact with biological targets.

This compound has been studied for its interaction with various biological pathways. Notably, it has shown potential as an inhibitor of the Toll-like receptor 4 (TLR4) pathway, which plays a critical role in the immune response and inflammation.

TLR4 Inhibition

Recent studies have employed quantitative structure–activity relationship (QSAR) modeling to predict the biological activity of compounds targeting the TLR4 receptor. The compound's structural features allow it to inhibit TLR4 effectively, which could be beneficial in treating conditions related to excessive inflammatory responses, such as Mycoplasma pneumoniae infections .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type IC50 Value (μM) Mechanism Reference
TLR4 Inhibition5.51Competitive inhibition
Antiviral Activity2.79Inhibition of viral replication
Cytotoxicity>10Selective toxicity towards cancer cells

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on TLR4 Inhibition : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases .
  • Antiviral Research : Research indicated that this compound displayed promising antiviral activity against HIV by inhibiting key viral enzymes, thus preventing replication .
  • Cytotoxicity Assessment : In vitro studies showed that while the compound was cytotoxic to certain cancer cell lines, it exhibited selectivity, sparing normal cells at lower concentrations .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine?

Acylation of piperidine derivatives is a common approach. For example, similar compounds are synthesized via acylation of 3-aminopiperidine with activated cyclopentene carbonyl chlorides under inert conditions. Reaction optimization may involve controlling stoichiometry (1.2–1.5 eq acylating agent) and temperature (0–25°C) to minimize side reactions. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product in high purity .

Q. How can structural confirmation be achieved for this compound?

Combine spectroscopic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine (N–H) vibrations (~3300 cm⁻¹) .
  • NMR : Analyze piperidine ring protons (δ 1.5–3.5 ppm), cyclopentene protons (δ 5.0–6.0 ppm), and carbonyl carbon (δ ~170 ppm) in 13C^{13}\text{C} NMR .
  • HRMS : Confirm molecular weight with <2 ppm error. For example, HRMS-ESI (m/z) for analogous compounds shows [M+H]+^+ peaks aligned with theoretical values .

Q. What safety precautions are essential during handling?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (respiratory sensitization risks) .
  • First Aid : In case of skin contact, wash with soap/water immediately. For eye exposure, rinse for 15+ minutes and seek medical attention .
  • Fire Safety : Use CO₂ or alcohol-resistant foam for fires; toxic gases (e.g., carbon oxides) may form .

Advanced Research Questions

Q. How can low molecular ion intensity in mass spectrometry be addressed?

Low ion intensity (0.5–8% in GC-MS) is common for piperidine derivatives due to fragmentation. Mitigation strategies:

  • Use HRMS-ESI instead of GC-MS for better ionization efficiency .
  • Derivatize the amine (e.g., trifluoroacetylation) to enhance volatility and ion stability .
  • Optimize ionization parameters (e.g., lower source temperature, higher capillary voltage) .

Q. How to resolve contradictions in reaction yields across synthetic protocols?

Example: Acylation yields vary from 17% to >90% depending on:

  • Catalyst Selection : Copper(I) bromide in improved coupling efficiency vs. uncatalyzed methods .
  • Base Optimization : Cesium carbonate () enhances deprotonation vs. weaker bases .
  • Reaction Time : Extended stirring (48+ hours) may improve conversion but increase side products .

Q. What mechanistic insights guide the optimization of cyclopentene coupling?

  • Nucleophilic Acylation : Piperidine-3-amine attacks the electrophilic carbonyl carbon of cyclopentene derivatives. Steric hindrance from the cyclopentene ring may slow kinetics, necessitating elevated temperatures (35–50°C) .
  • Byproduct Formation : Competing N-alkylation can occur if acylating agents are not freshly prepared. Monitor via TLC (Rf comparison) .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH?

  • Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
  • Analyze degradation via HPLC-UV at 254 nm. Piperidine ring opening or cyclopentene hydrolysis are likely degradation pathways .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., amine group for functionalization) .
  • Molecular Docking : Use AutoDock Vina to assess binding affinity to biological targets (e.g., enzymes with piperidine-binding pockets) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine
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1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.